Impact of Lipophilicity on Bioavailability: A Class-Level Inference
The combination of a cyclopentyl ring and a hexyl chain in (2-Hexylcyclopentyl)hydrazine is designed to modulate lipophilicity, a key determinant of bioavailability. While experimental LogP data for this specific compound is not publicly available, its structural analog, the hydrazone derivative (E)-2-(2-hexylcyclopentylidene)hydrazine-1-carbothioamide, has a calculated CLogP of 4.41 [1]. This value is substantially higher than that of unsubstituted cyclopentylhydrazine, whose LogP is reported to be between 0.54 and 1.48 [2].
| Evidence Dimension | Lipophilicity (LogP/CLogP) |
|---|---|
| Target Compound Data | CLogP = 4.41 (for the hydrazone analog) |
| Comparator Or Baseline | Cyclopentylhydrazine: LogP = 0.54 - 1.48 |
| Quantified Difference | ΔLogP ≈ +2.9 to +3.9 (indicating a >800-fold increase in lipophilicity) |
| Conditions | Calculated (CLogP) and predicted (LogP) values |
Why This Matters
This significant difference in lipophilicity is a crucial selection criterion for researchers optimizing lead compounds for target engagement, membrane permeability, and favorable ADME profiles.
- [1] Koehler Lab. BLT-1 Product Page. (2020). View Source
- [2] BOC Sciences. Cyclopentylhydrazine Hydrochloride. Product Page. View Source
